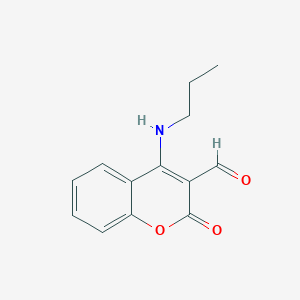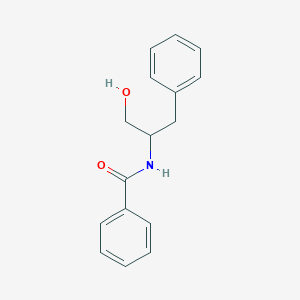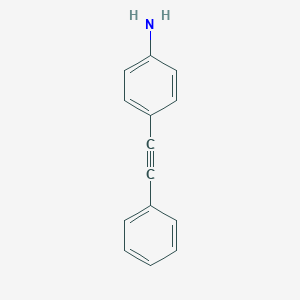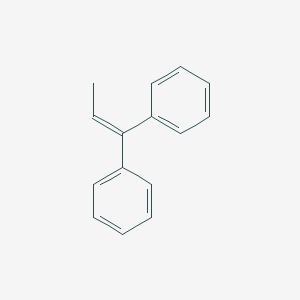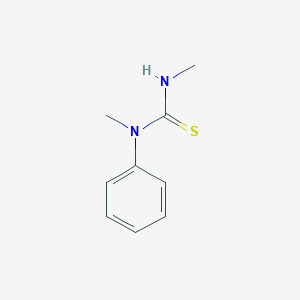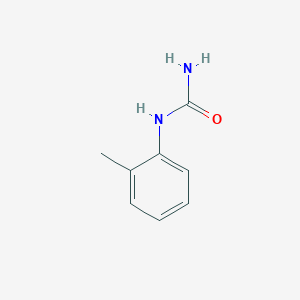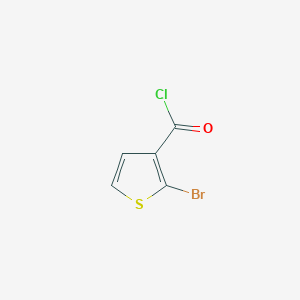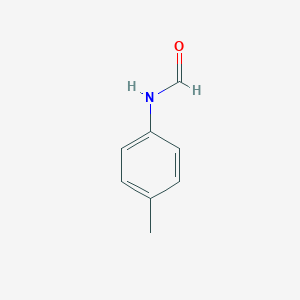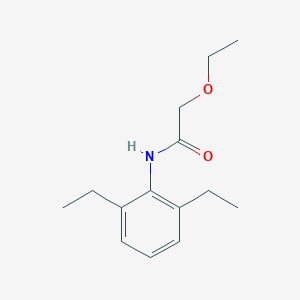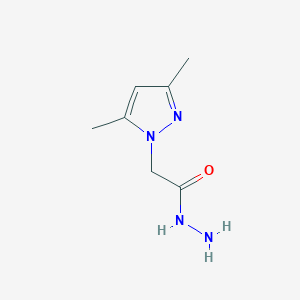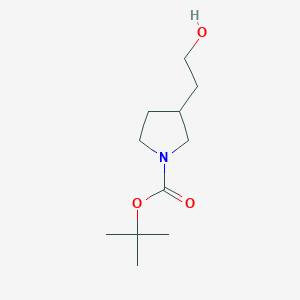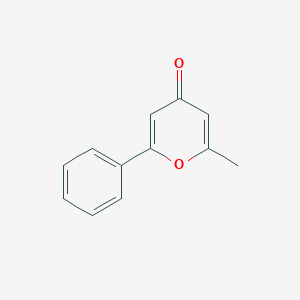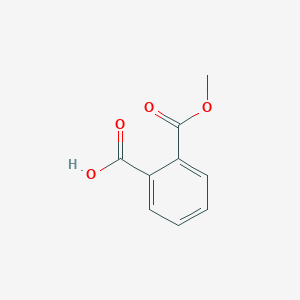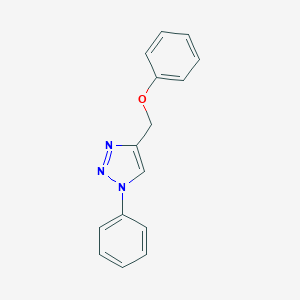![molecular formula C16H11ClN2O B184233 1-Naphthalenol, 4-[(4-chlorophenyl)azo]- CAS No. 7252-64-4](/img/structure/B184233.png)
1-Naphthalenol, 4-[(4-chlorophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 4-[(4-chlorophenyl)azo-] is a chemical compound commonly known as Sudan IV. It is a synthetic azo dye that is used as a staining agent in various scientific research applications. Sudan IV has a unique chemical structure that makes it an excellent candidate for use in various laboratory experiments.
Mechanism Of Action
Sudan IV stains lipids by binding to the hydrophobic regions of the lipid molecules. The azo group in Sudan IV allows it to absorb light in the visible spectrum, making it easy to detect under a microscope.
Biochemical And Physiological Effects
Sudan IV is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is not absorbed through the skin.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Sudan IV as a staining agent is its ability to selectively stain lipids. This makes it useful in distinguishing between different types of cells and tissues. However, Sudan IV is not suitable for use in live cell imaging studies as it requires fixation and staining of cells.
Future Directions
There are several potential future directions for the use of Sudan IV in scientific research. One area of interest is the development of new staining techniques that allow for the selective staining of specific types of lipids. Another potential application is the use of Sudan IV in the detection of oil spills in water bodies, which could have significant environmental benefits. Additionally, there is potential for the use of Sudan IV in the development of new color additives for the food industry.
Synthesis Methods
The synthesis of Sudan IV involves the reaction of 4-chloroaniline with 1-naphthol in the presence of a coupling agent such as sodium nitrite. The product of this reaction is then treated with hydrochloric acid to yield Sudan IV.
Scientific Research Applications
Sudan IV is commonly used as a staining agent for lipids in histological and cytological studies. It is also used in the food industry as a color additive for various foods and beverages. Additionally, Sudan IV has been used in the detection of oil spills in water bodies.
properties
CAS RN |
7252-64-4 |
|---|---|
Product Name |
1-Naphthalenol, 4-[(4-chlorophenyl)azo]- |
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H |
InChI Key |
DIEZNTLMHYVBLK-XDJHFCHBSA-N |
Isomeric SMILES |
C1=CC=C2C(=O)C=C/C(=N\NC3=CC=C(C=C3)Cl)/C2=C1 |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl |
Other CAS RN |
7252-64-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



